molecular formula C21H24N2O5S2 B2714566 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide CAS No. 1211922-09-6

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide

Cat. No.: B2714566
CAS No.: 1211922-09-6
M. Wt: 448.55
InChI Key: XUTNRYIPWMAFMM-VQHVLOKHSA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a propenamide linker connecting a 1,3-benzodioxole group to a complex amine moiety featuring a piperidine ring and a thiophene-2-sulfonyl group. The 1,3-benzodioxole (piperonal-derived) unit is a common pharmacophore found in compounds with a range of documented biological activities . Its conjugation into a propenamide scaffold, a structure akin to chalcones, is a well-established strategy in drug discovery for developing molecules with potential anti-infective, anti-cancer, and anti-oxidant properties . The unique integration of a thiophene-sulfonylated piperidine group in the structure may confer specific binding characteristics and modulate the compound's physicochemical properties, making it a valuable chemical tool for probing biological systems. Researchers can utilize this high-purity compound to investigate novel therapeutic targets, structure-activity relationships (SAR), and biochemical pathways. Its complex structure makes it a candidate for high-throughput screening assays and as a key intermediate in the synthesis of more specialized chemical libraries. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c24-20(9-7-16-6-8-18-19(14-16)28-15-27-18)22-11-10-17-4-1-2-12-23(17)30(25,26)21-5-3-13-29-21/h3,5-9,13-14,17H,1-2,4,10-12,15H2,(H,22,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTNRYIPWMAFMM-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(C1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the thiophen-2-ylsulfonyl group. The final step involves the formation of the acrylamide linkage through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of probes for studying enzyme activity or protein-ligand interactions.

Medicine

In medicine, (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the creation of products with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Benzodioxole and Enamide Moieties

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide (2BNP2E)
  • Structural Similarities : Shares the benzodioxole core and (E)-enamide configuration.
  • Key Differences : Lacks the thiophene-sulfonyl-piperidine substituent, resulting in reduced steric bulk and altered electronic properties.
  • Research Findings: Spectroscopy: FTIR and Raman studies revealed vibrational modes at 1675 cm⁻¹ (C=O stretch) and 1610 cm⁻¹ (C=C stretch), consistent with enamide conjugation . Electronic Properties: DFT calculations (B3LYP/6-311++G(d,p)) showed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity.
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
  • Structural Similarities : Benzodioxole core and (E)-configuration confirmed via X-ray crystallography (SHELX refinement) .
  • Key Differences : Incorporates a hydrazinecarboxamide group instead of an enamide, and an imidazole substituent.
  • Research Findings :
    • Crystallographic data (CCDC deposition) validated the planarity of the benzodioxole-imine system, critical for π-π stacking in supramolecular assemblies .

Piperidine-Containing Analogues

N-Phenyl-N-(piperidin-4-yl)propionamide Derivatives
  • Structural Similarities : Piperidine ring and amide linkage.
  • Key Differences : Absence of benzodioxole and thiophene-sulfonyl groups; propionamide vs. enamide backbone.
  • Research Findings: Synthesis: Prepared via propionyl chloride coupling under basic conditions, followed by Boc deprotection .

Thiophene-Sulfonylated Compounds

(E)-5-(2-Arylvinyl)pyrimidines and Thiazolylpropanamides
  • Structural Similarities : Thiophene or sulfonamide motifs.
  • Key Differences : Lack benzodioxole and piperidine systems.
  • Research Findings :
    • Synthesis : Thiophene-sulfonyl groups introduced via nucleophilic substitution (K₂CO₃/acetone) .
    • Anticancer Activity : Analogues with arylvinyl groups showed IC₅₀ values of 0.8–5.2 µM against HeLa cells, highlighting the role of conjugated systems in cytotoxicity .

Data Tables

Table 1: Key Structural and Electronic Parameters

Compound HOMO-LUMO Gap (eV) Hyperpolarizability (β₀, ×10⁻³⁰ esu) Key Functional Groups
Target Compound Not reported Not reported Benzodioxole, thiophene-sulfonyl
2BNP2E 4.2 1.23 Benzodioxole, enamide
Piperidine propionamide N/A N/A Piperidine, propionamide
(E)-5-Styryloxadiazole 3.8 0.94 Thiophene, oxadiazole

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure featuring:

  • A benzodioxole moiety that contributes to its aromatic properties.
  • A thiophene sulfonyl group which may enhance its interaction with biological targets.
  • A piperidine ring that is known for modulating receptor activity.

Molecular Formula: C18H22N2O3S
Molecular Weight: 354.44 g/mol
CAS Registry Number: 14756-00-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition: The thiophene sulfonyl group may bind to enzyme active sites, inhibiting their function.
  • Receptor Modulation: The piperidine ring can influence receptor activity, potentially altering signaling pathways related to various diseases.

Antimicrobial Properties

Research indicates that compounds similar to (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide exhibit significant antimicrobial activity. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to inhibited proliferation and increased cell death in tumor cells.

Case Studies

  • Study on Antimicrobial Effects:
    • A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
  • Evaluation of Anticancer Properties:
    • In a study involving human breast cancer cell lines (MCF-7), treatment with (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}prop-2-enamide resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.

Data Table: Biological Activity Overview

Activity Type Target Organism/Cell Line Effect Observed Concentration (µg/mL)
AntimicrobialStaphylococcus aureusInhibition32
AntimicrobialEscherichia coliInhibition64
AnticancerMCF-7 (breast cancer)Cell viability reduction10

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